Enloplatin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Enloplatin is a platinum-based antineoplastic agent, primarily investigated for its potential in treating platinum-refractory ovarian cancer . It is a water-soluble compound and is known for its minimal activity in certain cancer types, such as ovarian cancer . This compound is a coordination complex of platinum with two bidentate ligands: a tetrahydropyran-containing amine and cyclobutane dicarboxylic acid .
Wissenschaftliche Forschungsanwendungen
Chemie: Als Modellverbindung zur Untersuchung der Koordinationschemie und des Verhaltens von Platinkomplexen.
Biologie: Untersucht für seine Wechselwirkungen mit biologischen Molekülen, wie z. B. DNA.
Industrie: Potenzielle Anwendungen bei der Entwicklung neuer platinbasierter Medikamente und Materialien.
5. Wirkmechanismus
Enloplatin übt seine Wirkung aus, indem es an DNA bindet und Quervernetzungen bildet, die die DNA-Replikation und -Transkription hemmen. Dies führt zu einem Zellzyklusarrest und Apoptose (programmierter Zelltod) in Krebszellen . Die molekularen Ziele von this compound umfassen DNA und verschiedene Proteine, die an den DNA-Reparaturwegen beteiligt sind .
Ähnliche Verbindungen:
- Cisplatin
- Carboplatin
- Oxaliplatin
- Zeniplatin
- Picoplatin
- Miboplatin
- Sebriplatin
- Spiroplatin
- Iproplatin
- Ormaplatin
Vergleich: this compound ist einzigartig in seiner spezifischen Ligandenstruktur, die ein Tetrahydropyran-haltiges Amin und Cyclobutan-dicarbonsäure umfasst. Diese Struktur beeinflusst seine Pharmakokinetik und Pharmakodynamik, wodurch es sich von anderen platinbasierten Verbindungen unterscheidet . Im Gegensatz zu einigen anderen Platinmedikamenten hat this compound eine minimale Nephrotoxizität, Neurotoxizität und Ototoxizität gezeigt, verursacht aber dosisbegrenzte Myelosuppression .
Wirkmechanismus
Target of Action
Enloplatin primarily targets DNA . DNA is the genetic material that carries the instructions used in the growth, development, functioning, and reproduction of all known organisms and many viruses. It is the primary target of many anticancer drugs due to its crucial role in cell division and growth.
Mode of Action
This compound, like other platinum-based antineoplastic drugs, works by forming a coordination complex with platinum at its core . This complex interacts with DNA, causing DNA damage and inhibiting DNA replication . This DNA damage triggers cell death, or apoptosis, in cancer cells .
Biochemical Pathways
It is known that platinum-based drugs generally interfere with dna replication and transcription, disrupting the cell cycle and leading to cell death
Pharmacokinetics
This compound exhibits similar pharmacokinetics to carboplatin, another platinum-based drug . It has a bioavailability of 100% when administered intravenously . The drug is primarily excreted through the kidneys . It has a high protein binding rate of over 85%, and an elimination half-life of approximately 56±40 hours in whole blood and 52±40 hours in blood plasma .
Result of Action
The primary result of this compound’s action is the induction of cell death in cancer cells . By causing DNA damage and inhibiting DNA replication, this compound disrupts the cell cycle and triggers apoptosis . This leads to a reduction in tumor growth and size .
Action Environment
The efficacy and stability of this compound, like other drugs, can be influenced by various environmental factors. These may include the pH of the environment, the presence of other substances that can interact with the drug, and the temperature . .
Biochemische Analyse
Biochemical Properties
Enloplatin, like any platinum-based antineoplastic drug, is a coordination complex of platinum . Its two bidentate ligands are a tetrahydropyran-containing amine and cyclobutane dicarboxylic acid (CBDCA) . The CBDCA ligand of this compound is identical to that of carboplatin . It was found to have similar pharmacokinetics to carboplatin, indicating it is the CBDCA ligand and not the amine that most influences plasma pharmacokinetics of these platinum complexes .
Cellular Effects
This compound has been shown to have minimal activity in the treatment of platinum-refractory ovarian cancer . Like zeniplatin and carboplatin, the use of this compound causes manageable nephrotoxicity, no significant neurotoxicity or ototoxicity, and dose-limiting myelosuppression .
Molecular Mechanism
The molecular mechanism of this compound, like other platinum-based antineoplastics, involves the formation of a coordination complex of platinum . This complex interacts with biomolecules in the cell, leading to its antineoplastic effects .
Metabolic Pathways
Like other platinum-based antineoplastics, it is likely to interact with various enzymes and cofactors in the cell .
Transport and Distribution
Given its water-solubility, it is likely to be distributed throughout the body via the bloodstream .
Subcellular Localization
Given its molecular structure and properties, it is likely to be found in various compartments within the cell .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Enloplatin is synthesized through the coordination of platinum with its ligands. The process involves the reaction of platinum salts with the appropriate ligands under controlled conditions. The ligands used are a tetrahydropyran-containing amine and cyclobutane dicarboxylic acid .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale coordination chemistry techniques. These methods ensure the purity and consistency of the compound, which is crucial for its application in medical treatments .
Analyse Chemischer Reaktionen
Reaktionstypen: Enloplatin unterliegt verschiedenen chemischen Reaktionen, darunter:
Substitutionsreaktionen: Wobei Liganden im Koordinationskomplex durch andere Liganden ersetzt werden können.
Oxidations- und Reduktionsreaktionen: Beinhaltet Veränderungen des Oxidationszustands des Platinzentrums.
Häufige Reagenzien und Bedingungen:
Substitutionsreaktionen: Beziehen typischerweise Nukleophile ein, die bestehende Liganden im Komplex ersetzen können.
Oxidations- und Reduktionsreaktionen: Erfordern oft spezifische Oxidations- oder Reduktionsmittel unter kontrollierten Bedingungen.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von der Art der Reagenzien und den verwendeten spezifischen Bedingungen ab. Beispielsweise können Substitutionsreaktionen neue Platinkomplexe mit verschiedenen Liganden ergeben .
Vergleich Mit ähnlichen Verbindungen
- Cisplatin
- Carboplatin
- Oxaliplatin
- Zeniplatin
- Picoplatin
- Miboplatin
- Sebriplatin
- Spiroplatin
- Iproplatin
- Ormaplatin
Comparison: Enloplatin is unique in its specific ligand structure, which includes a tetrahydropyran-containing amine and cyclobutane dicarboxylic acid. This structure influences its pharmacokinetics and pharmacodynamics, making it distinct from other platinum-based compounds . Unlike some other platinum drugs, this compound has shown minimal nephrotoxicity, neurotoxicity, and ototoxicity, but it does cause dose-limiting myelosuppression .
Eigenschaften
IUPAC Name |
[4-(aminomethyl)oxan-4-yl]methanamine;cyclobutane-1,1-dicarboxylic acid;platinum |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O.C6H8O4.Pt/c8-5-7(6-9)1-3-10-4-2-7;7-4(8)6(5(9)10)2-1-3-6;/h1-6,8-9H2;1-3H2,(H,7,8)(H,9,10); |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTYYEDWZHRMBOL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C(=O)O)C(=O)O.C1COCCC1(CN)CN.[Pt] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O5Pt |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.42 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: How does enloplatin exert its anti-tumor effects?
A: Like other platinum-based chemotherapy drugs, this compound's primary target is DNA. While the exact mechanism of action is still under investigation, research suggests that this compound forms crosslinks with DNA, primarily at guanine bases, disrupting DNA replication and transcription processes. [, ] These DNA adducts ultimately trigger cell cycle arrest and apoptosis, leading to tumor cell death.
Q2: What is the role of glutathione (GSH) in this compound resistance?
A: Elevated GSH levels have been implicated in resistance to several platinum-based drugs, including this compound. [, ] GSH, a potent intracellular antioxidant, can potentially deactivate this compound through direct interaction, decreasing its effective concentration and ability to form DNA adducts. [, ]
Q3: How is this compound metabolized and eliminated from the body?
A: this compound's pharmacokinetic profile closely resembles that of carboplatin, suggesting that the cyclobutanedicarboxylato (CBDCA) ligand plays a significant role in its metabolic fate. Elimination of this compound occurs primarily through renal excretion.
Q4: What is the current clinical status of this compound?
A: While this compound demonstrated some anti-tumor activity in a Phase II clinical trial for platinum-refractory ovarian cancer, it ultimately did not proceed to further clinical development. This decision likely stemmed from a combination of factors, including limited efficacy and significant dose-limiting toxicities, particularly neutropenia. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.